1-{[1-(4-chlorobenzyl)-4-piperidinyl]carbonyl}-4-(2-fluorophenyl)piperazine
Übersicht
Beschreibung
CPP-115 has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders.
Wirkmechanismus
CPP-115 acts by inhibiting GABA transaminase, which results in the accumulation of GABA in the brain. This leads to increased GABAergic neurotransmission, which has an inhibitory effect on neuronal excitability. The inhibition of GABA transaminase is a novel mechanism of action that differs from other GABAergic drugs, such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase brain GABA levels and decrease seizure activity in animal models of epilepsy. It has also been found to have anxiolytic and antidepressant-like effects. In addition, CPP-115 has been shown to enhance cognitive function and improve memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of CPP-115 is its high potency and selectivity for GABA transaminase inhibition. This makes it a useful tool for studying the role of GABA in neurological disorders. However, one of the limitations of CPP-115 is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on CPP-115. One area of interest is its potential therapeutic applications in the treatment of epilepsy, anxiety, and depression. Another area of research is the development of more soluble analogs of CPP-115 that can be administered in vivo. Additionally, there is interest in studying the long-term effects of CPP-115 on brain function and behavior. Finally, the use of CPP-115 as a tool for studying the role of GABA in other neurological disorders, such as Parkinson's disease and schizophrenia, is an area of active research.
In conclusion, CPP-115 is a promising compound with potential therapeutic applications in the treatment of various neurological disorders. Its unique mechanism of action and high potency and selectivity for GABA transaminase inhibition make it a valuable tool for studying the role of GABA in the brain. Further research is needed to fully understand the potential of CPP-115 and its analogs in the treatment of neurological disorders.
Wissenschaftliche Forschungsanwendungen
CPP-115 has been extensively studied in preclinical models of epilepsy, anxiety, and depression. In a study conducted by GABA Therapeutics, CPP-115 was found to be more potent and selective than vigabatrin in inhibiting GABA transaminase activity in rat brain homogenates. CPP-115 was also found to increase brain GABA levels and decrease seizure activity in a mouse model of epilepsy. In addition, CPP-115 has been shown to have anxiolytic and antidepressant-like effects in animal models.
Eigenschaften
IUPAC Name |
[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClFN3O/c24-20-7-5-18(6-8-20)17-26-11-9-19(10-12-26)23(29)28-15-13-27(14-16-28)22-4-2-1-3-21(22)25/h1-8,19H,9-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCCAZPRMFGEGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3F)CC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClFN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.